

A Researcher's Technical Guide to the Ferrosilicon (Fe-Si) Phase Diagram

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ferrosilicon

Cat. No.: B8270449

[Get Quote](#)

This in-depth guide provides a comprehensive analysis of the **ferrosilicon** (Fe-Si) binary phase diagram, tailored for researchers, materials scientists, and professionals in metallurgical and materials development fields. The Fe-Si system is of paramount importance in the production of electrical steels, silicon steels, and as a deoxidizing agent in steelmaking. A thorough understanding of its phase equilibria is crucial for controlling microstructure and optimizing material properties.

Stable Phases in the Ferrosilicon System

The iron-silicon system is characterized by a series of intermetallic compounds and solid solutions over a wide range of compositions and temperatures. The primary phases include:

- Liquid (L): The molten phase of the iron-silicon alloy.
- α -Fe (Ferrite): A body-centered cubic (BCC) solid solution of silicon in iron. This phase is ferromagnetic at lower temperatures.
- Ordered BCC Phases (α' and α''): At lower temperatures and specific compositions, the α -Fe phase undergoes ordering transitions. This results in the formation of the α' -FeSi (B2) and α'' -Fe₃Si (D0₃) superstructures.
- ε -FeSi: A stable intermetallic compound with a cubic crystal structure.
- η -Fe₅Si₃: A high-temperature intermetallic phase.

- Fe_2Si : An intermetallic compound existing over a narrow compositional range.
- FeSi_2 (Leboite): This iron disilicide exists in two allotropic forms: the high-temperature tetragonal $\alpha\text{-FeSi}_2$ and the low-temperature orthorhombic $\beta\text{-FeSi}_2$. The transformation between these two phases is of significant interest due to the volume change that accompanies it.
- (Si) : The terminal solid solution of iron in silicon, which has a diamond cubic structure.

Quantitative Phase Diagram Data

The critical transformations and phase equilibria in the Fe-Si system are defined by a series of invariant reactions. These reactions occur at a constant temperature and involve three phases. The key invariant reactions are summarized below.

Table 1: Invariant Reactions in the Fe-Si System

Temperature (°C)	Reaction Type	Reaction Formula	Composition (wt.% Si)
1207	Eutectic	$\text{L} \leftrightarrow \alpha\text{-Fe} + \varepsilon\text{-FeSi}$	~20.1
1212	Peritectic	$\text{L} + \eta\text{-Fe}_5\text{Si}_3 \leftrightarrow \varepsilon\text{-FeSi}$	~33.4
1030	Peritectoid	$\alpha\text{-Fe} + \varepsilon\text{-FeSi} \leftrightarrow \eta\text{-Fe}_5\text{Si}_3$	~23.0
982	Eutectoid	$\varepsilon\text{-FeSi} \leftrightarrow \eta\text{-Fe}_5\text{Si}_3 + \alpha\text{-FeSi}_2$	~34.0
955	Eutectoid	$\eta\text{-Fe}_5\text{Si}_3 \leftrightarrow \alpha\text{-Fe} + \alpha\text{-FeSi}_2$	~25.0
1220	Eutectic	$\text{L} \leftrightarrow \varepsilon\text{-FeSi} + \alpha\text{-FeSi}_2$	~50.0
1208	Eutectic	$\text{L} \leftrightarrow \alpha\text{-FeSi}_2 + (\text{Si})$	~59.0

Note: Compositions are approximate and can vary slightly based on different assessments of the phase diagram.

Table 2: Crystal Structure of Key Fe-Si Phases

Phase	Formula	Crystal System	Space Group	Pearson Symbol
α -Fe (A2)	Fe(Si)	Cubic	Im-3m	cI2
α'' -Fe ₃ Si (D0 ₃)	Fe ₃ Si	Cubic	Fm-3m	cF16
ε -FeSi	FeSi	Cubic	P2 ₁ 3	cP8
η -Fe ₅ Si ₃	Fe ₅ Si ₃	Hexagonal	P6 ₃ /mcm	hP16
α -FeSi ₂	FeSi ₂	Tetragonal	P4/mmm	tP3
β -FeSi ₂	FeSi ₂	Orthorhombic	Cmca	oC48
(Si)	Si(Fe)	Cubic (Diamond)	Fd-3m	cF8

Experimental Protocols for Phase Diagram Determination

The determination of the Fe-Si phase diagram relies on a combination of experimental techniques to identify phase transitions and compositions accurately.

Differential Scanning Calorimetry (DSC)

Objective: To detect the temperatures of phase transitions (e.g., melting, eutectic, eutectoid) by measuring the heat flow associated with thermal events.

Methodology:

- Sample Preparation:** Small, representative samples of Fe-Si alloys (typically 5-20 mg) of known composition are prepared. Samples are often sealed in inert crucibles (e.g., alumina) to prevent oxidation.
- Apparatus:** A Differential Scanning Calorimeter, calibrated for temperature and enthalpy using standard materials (e.g., indium, tin, zinc).

- Procedure: a. An empty crucible is used as a reference. b. The sample and reference crucibles are placed in the DSC furnace. c. A controlled heating and cooling program is executed, typically at a constant rate (e.g., 5-20 K/min), under an inert atmosphere (e.g., argon). d. The differential heat flow between the sample and the reference is recorded as a function of temperature.
- Data Analysis: Endothermic peaks on heating (e.g., melting, eutectoid transformations) and exothermic peaks on cooling (e.g., solidification) indicate the temperatures of phase transformations. The onset temperature of the peak is typically taken as the transition temperature.

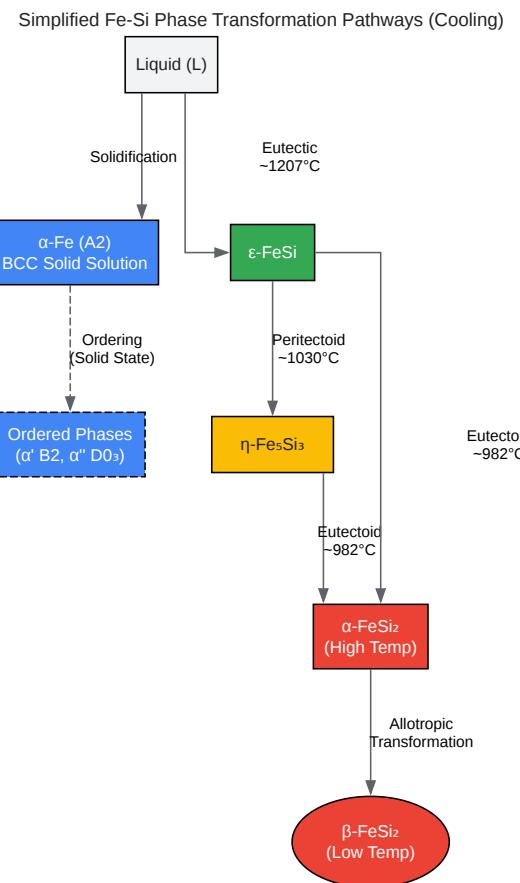
X-Ray Diffraction (XRD)

Objective: To identify the crystal structure of the phases present in the alloy at different temperatures.

Methodology:

- Sample Preparation: Fe-Si alloy samples are heat-treated at specific temperatures for a sufficient duration to achieve equilibrium and then quenched to preserve the high-temperature phases at room temperature. The quenched samples are then powdered for analysis. For in-situ analysis, a high-temperature XRD chamber is used.
- Apparatus: A powder X-ray diffractometer equipped with a monochromatic X-ray source (commonly Cu K α).
- Procedure: a. The powdered sample is mounted on a sample holder. b. The sample is irradiated with X-rays over a range of 2 θ angles. c. The intensity of the diffracted X-rays is recorded by a detector.
- Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2 θ) is a fingerprint of the crystalline phases present. The peak positions are compared with standard diffraction databases (e.g., ICDD) to identify the phases.

Electron Probe Microanalysis (EPMA)


Objective: To determine the elemental composition of individual phases within the microstructure. This is particularly useful for determining the boundaries of solid solution regions and the compositions of phases involved in invariant reactions.

Methodology:

- **Sample Preparation:** Samples, often in the form of diffusion couples (two blocks of different compositions welded together and annealed), are sectioned, mounted in a conductive resin, and polished to a mirror finish. A thin conductive coating (e.g., carbon) is applied to non-conductive samples.
- **Apparatus:** An electron probe microanalyzer, which focuses a high-energy electron beam onto the sample surface.
- **Procedure:** a. The focused electron beam is rastered across the sample surface or directed to specific points of interest (i.e., different phases). b. The interaction of the electron beam with the sample generates characteristic X-rays for the elements present. c. Wavelength-dispersive spectrometers (WDS) are used to measure the intensity of these characteristic X-rays.
- **Data Analysis:** The measured X-ray intensities are compared to those obtained from standards of known composition. Matrix correction procedures (e.g., ZAF) are applied to convert the intensity ratios into accurate elemental concentrations (in wt.%). This allows for the precise determination of phase compositions and the mapping of concentration profiles across phase boundaries.

Visualization of Phase Relationships

The following diagram illustrates the logical relationship and transformation pathways between the key solid phases in the iron-rich side of the Fe-Si system as a function of decreasing temperature.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Researcher's Technical Guide to the Ferrosilicon (Fe-Si) Phase Diagram]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8270449#ferrosilicon-phase-diagram-analysis-for-researchers\]](https://www.benchchem.com/product/b8270449#ferrosilicon-phase-diagram-analysis-for-researchers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com